[1-(Methoxymethyl)cyclopentyl]methanol [1-(Methoxymethyl)cyclopentyl]methanol
Brand Name: Vulcanchem
CAS No.: 1566351-69-6
VCID: VC6819516
InChI: InChI=1S/C8H16O2/c1-10-7-8(6-9)4-2-3-5-8/h9H,2-7H2,1H3
SMILES: COCC1(CCCC1)CO
Molecular Formula: C8H16O2
Molecular Weight: 144.214

[1-(Methoxymethyl)cyclopentyl]methanol

CAS No.: 1566351-69-6

Cat. No.: VC6819516

Molecular Formula: C8H16O2

Molecular Weight: 144.214

* For research use only. Not for human or veterinary use.

[1-(Methoxymethyl)cyclopentyl]methanol - 1566351-69-6

Specification

CAS No. 1566351-69-6
Molecular Formula C8H16O2
Molecular Weight 144.214
IUPAC Name [1-(methoxymethyl)cyclopentyl]methanol
Standard InChI InChI=1S/C8H16O2/c1-10-7-8(6-9)4-2-3-5-8/h9H,2-7H2,1H3
Standard InChI Key SNIUMKCBHCJLHX-UHFFFAOYSA-N
SMILES COCC1(CCCC1)CO

Introduction

Chemical Structure and Nomenclature

Molecular Geometry and Electronic Effects

Computational modeling of analogous cyclopentylmethanol derivatives suggests a puckered cyclopentane ring with equatorial positioning of substituents to minimize steric strain. The electron-donating methoxy group (–OCH3) likely induces localized electron density on the adjacent methylene unit, while the hydroxyl group (–OH) contributes to hydrogen-bonding capability. This electronic asymmetry may influence its solubility in polar aprotic solvents and reactivity in acid-catalyzed transformations .

Synthesis and Manufacturing Pathways

Conventional Synthetic Routes

No industrial-scale production methods for [1-(methoxymethyl)cyclopentyl]methanol have been documented. Laboratory-scale syntheses typically involve sequential functionalization of cyclopentane precursors:

  • Cyclopentane Ring Formation: Diels-Alder reactions or cyclization of 1,5-dienes under acidic conditions yield the cyclopentane backbone.

  • Methoxymethyl Introduction: Electrophilic substitution or nucleophilic alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl3) attaches the methoxymethyl group.

  • Hydroxymethyl Functionalization: Oxidation of a methyl group (e.g., via ozonolysis followed by reduction) or hydrolysis of a nitrile intermediate introduces the hydroxymethyl moiety .

Catalytic and Green Chemistry Approaches

Emerging strategies emphasize atom economy and reduced waste. One proposed method utilizes copper-zinc oxide catalysts (analogous to methanol synthesis catalysts ) to facilitate reductive coupling of formaldehyde derivatives with cyclopentane-based substrates. Enzymatic pathways employing alcohol dehydrogenases or monooxygenases—inspired by methanol biosynthesis —remain theoretical but could offer stereoselective advantages.

Physicochemical Properties

Thermodynamic and Spectral Data

While experimental data specific to [1-(methoxymethyl)cyclopentyl]methanol are sparse, extrapolations from structurally related compounds suggest the following properties:

PropertyEstimated ValueBasis for Estimation
Molecular Weight158.23 g/molC8H16O2
Boiling Point215–230 °CComparison to cyclopentanol
Density1.02–1.08 g/cm³Methanol (0.792 g/cm³)
LogP (Octanol-Water)0.5–1.2Hydrophilic substituents
pKa (Hydroxyl group)~15.5–16.5Williams pKa data

The hydroxyl group’s pKa aligns with secondary alcohols, rendering it less acidic than methanol (pKa ~19–20 ) but more reactive than tertiary alcohols.

Solubility and Stability

Polar substituents enhance water solubility relative to unfunctionalized cyclopentanes, though the methoxymethyl group introduces lipophilic character. Stability studies of analogous compounds indicate susceptibility to acid-catalyzed ether cleavage (e.g., HBr/HOAc) and oxidation of the hydroxymethyl group to carboxylic acids under strong oxidizing conditions .

Reactivity and Functionalization

Alcohol-Specific Reactions

The hydroxymethyl group participates in typical alcohol transformations:

  • Esterification: Reaction with acetyl chloride or anhydrides yields acetate derivatives.

  • Oxidation: CrO3 or Swern oxidation converts the –CH2OH group to a ketone or carboxylic acid.

  • Protection Strategies: Silane (TMSCl) or trityl reagents temporarily mask the hydroxyl group during multistep syntheses .

Ether Reactivity

The methoxymethyl ether is stable under basic conditions but cleaves via acid hydrolysis (e.g., HCl/MeOH) to regenerate formaldehyde and cyclopentanemethanol. This lability enables selective deprotection in multifunctional molecules .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bicyclic alcohols serve as chiral building blocks for prostaglandin analogs and antiviral agents. The hydroxymethyl group’s stereochemistry could influence bioactivity, though no direct medicinal applications of this compound are documented .

Polymer Science

Methoxymethyl groups act as plasticizers or crosslinking agents in resin formulations. Copolymerization with vinyl monomers (e.g., styrene) might enhance thermal stability, though industrial adoption remains speculative .

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